1,2-Benzenediol, 3-(1H-indol-2-yl)-

Catalog No.
S12329147
CAS No.
107622-43-5
M.F
C14H11NO2
M. Wt
225.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzenediol, 3-(1H-indol-2-yl)-

CAS Number

107622-43-5

Product Name

1,2-Benzenediol, 3-(1H-indol-2-yl)-

IUPAC Name

3-(1H-indol-2-yl)benzene-1,2-diol

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C14H11NO2/c16-13-7-3-5-10(14(13)17)12-8-9-4-1-2-6-11(9)15-12/h1-8,15-17H

InChI Key

LKSROJNHUVRZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=C(C(=CC=C3)O)O

1,2-Benzenediol, 3-(1H-indol-2-yl)-, also known as 3-(1H-indol-2-yl)benzene-1,2-diol, is an organic compound characterized by the presence of an indole moiety attached to a benzene ring that contains two hydroxyl groups. This compound belongs to the family of indole derivatives, which are noted for their diverse biological activities and applications in various scientific fields, including chemistry, biology, and medicine. Its molecular formula is C14H11NO2C_{14}H_{11}NO_2 and it has a molecular weight of 225.24 g/mol .

The chemical behavior of 1,2-benzenediol, 3-(1H-indol-2-yl)- can be summarized through several key reactions:

  • Oxidation: This compound can undergo oxidation to form quinones and other oxidized derivatives.
  • Reduction: It can be reduced to produce dihydro derivatives.
  • Substitution: The compound can participate in substitution reactions leading to halogenated or nitro-substituted indole derivatives.

These reactions highlight its potential as a versatile building block in synthetic organic chemistry.

1,2-Benzenediol, 3-(1H-indol-2-yl)- exhibits promising biological activities. Research indicates it may possess:

  • Antiviral properties: It has been studied for its potential effectiveness against various viral infections.
  • Anti-inflammatory effects: The compound shows the ability to modulate inflammatory pathways.
  • Anticancer activity: Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions .

These properties make it a candidate for further investigation in drug development and therapeutic applications.

The synthesis of 1,2-benzenediol, 3-(1H-indol-2-yl)- typically involves the condensation of indole derivatives with benzene-1,2-diol under controlled reaction conditions. Common methods include:

  • Catalyzed Reactions: Utilizing catalysts to enhance reaction efficiency under reflux conditions in suitable solvents.
  • Industrial Production: Large-scale synthesis may employ continuous flow reactors and advanced purification techniques such as chromatography to ensure high yield and purity .

These methods are crucial for producing the compound efficiently for research and application purposes.

The applications of 1,2-benzenediol, 3-(1H-indol-2-yl)- span various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its biological activities and potential therapeutic uses.
  • Medicine: Investigated for its role in treating diseases due to its antiviral and anticancer properties.
  • Industry: Used in developing new materials and chemical processes .

These applications underline its significance across multiple disciplines.

Studies on the interactions of 1,2-benzenediol, 3-(1H-indol-2-yl)- with biological targets indicate that the indole moiety can bind to various receptors and enzymes. This binding can modulate their activity, leading to alterations in cellular processes such as inhibition of enzyme activity or modulation of signal transduction pathways. Understanding these interactions is vital for elucidating its mechanism of action in biological systems.

Several compounds share structural similarities with 1,2-benzenediol, 3-(1H-indol-2-yl)-. A comparison highlights its unique features:

Compound NameStructure FeaturesUnique Aspects
Indole-3-acetic acidContains an indole structure but lacks hydroxyl groupsFunctions as a plant hormone
3-(1H-indol-3-yl)benzene-1,2-diolSimilar structure but different substitution on the indole ringExhibits different biological activities
1,2-Benzenediol (Catechol)Simple dihydroxybenzene without indoleLacks the indole moiety's complexity

The uniqueness of 1,2-benzenediol, 3-(1H-indol-2-yl)- lies in its specific substitution pattern that imparts distinct chemical and biological properties compared to these similar compounds. This specificity enhances its value in research and industrial applications .

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

225.078978594 g/mol

Monoisotopic Mass

225.078978594 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

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